molecular formula C8H11NO B2968649 (1S)-1-(pyridin-2-yl)propan-1-ol CAS No. 18209-34-2

(1S)-1-(pyridin-2-yl)propan-1-ol

Cat. No. B2968649
CAS RN: 18209-34-2
M. Wt: 137.182
InChI Key: OBUPVPZCSVEBQN-QMMMGPOBSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

A significant application of (1S)-1-(pyridin-2-yl)propan-1-ol is in the synthesis and characterization of coordination compounds. For instance, Massard et al. (2014) synthesized a nonanuclear Ni(II) cluster using 2-methyl-1-(pyridin-2-yl)propan-2-ol, demonstrating its utility in creating complex coordination geometries and investigating their magnetic and catalytic properties (Massard et al., 2014).

Thermodynamic Studies

(1S)-1-(pyridin-2-yl)propan-1-ol has been utilized in the study of thermodynamics of mixtures. Mehta et al. (1997) examined the excess molar enthalpies of mixtures involving pyrrolidin-2-one with various alcohols including propan-1-ol, showing its role in understanding specific interactions within mixtures (Mehta et al., 1997).

Molecular Aggregation Studies

In research on molecular aggregation, Tukhvatullin et al. (2010) studied the aggregation of molecules in liquid pyridine and its solutions, such as pyridine–propan-2-ol. This research, involving variants of (1S)-1-(pyridin-2-yl)propan-1-ol, provides insights into the behavior of H-aggregates in liquid mixtures (Tukhvatullin et al., 2010).

Inorganic and Organometallic Chemistry

The compound is also relevant in the synthesis and study of inorganic and organometallic complexes. Hakimi et al. (2013) reported on the complexation to Cadmium(II) of a ligand derived from pyridinecarbaldehyde and (1S)-1-(pyridin-2-yl)propan-1-ol, revealing the versatile applications of this compound in the field of coordination chemistry (Hakimi et al., 2013).

Impact on Polymorphic Crystallization

Matsumoto et al. (2003) investigated the effect of pyridine on the polymorphic crystallization of 1,3-di(9-anthryl)propan-2-ol, indicating the role of (1S)-1-(pyridin-2-yl)propan-1-ol in affecting molecular interactions during crystallization processes (Matsumoto et al., 2003).

Retrosynthetic Analysis

Sunjic et al. (2016) presented (1S)-1-(pyridin-2-yl)propan-1-ol as an exemplary target molecule for retrosynthetic analysis, highlighting its importance in the field of organic synthesis and the development of synthesis strategies (Sunjic et al., 2016).

Anticancer Activity and Cellular Imaging

Roy et al. (2011) explored the anticancer activity and cellular imaging of a cationic imidazopyridine derivative related to (1S)-1-(pyridin-2-yl)propan-1-ol, showing its potential in biomedical applications (Roy et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1S)-1-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUPVPZCSVEBQN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(pyridin-2-yl)propan-1-ol

Synthesis routes and methods

Procedure details

To a stirred solution of 2-pyridine carboxaldehyde (4.0 g, 37.34 mmol) in THF (50 mL) at 0° C., add 3M ethyl magnesium bromide in ether (18.7 mL, 56.0 mmol), continue stirring for 30 min at 0° C. and then at ambient temperature for 2 h. Add water (200 mL), extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a yellow oil (3.39 g, 66%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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